molecular formula C6H7N3 B13925187 3-Vinylpyrazin-2-amine

3-Vinylpyrazin-2-amine

Cat. No.: B13925187
M. Wt: 121.14 g/mol
InChI Key: NAPRUFWHHKKWSM-UHFFFAOYSA-N
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Description

3-Vinylpyrazin-2-amine: is an organic compound that belongs to the class of heterocyclic amines It features a pyrazine ring substituted with an amino group at the 2-position and a vinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyrazin-2-amine can be achieved through several methods. One common approach involves the reaction of pyrazin-2-amine with acetylene derivatives under specific conditions. For instance, the reaction of pyrazin-2-amine with acetylene in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Vinylpyrazin-2-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals targeting specific enzymes and receptors .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of 3-Vinylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 3-Vinylpyrazin-2-amine is unique due to the presence of the vinyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both synthetic and applied chemistry .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3-ethenylpyrazin-2-amine

InChI

InChI=1S/C6H7N3/c1-2-5-6(7)9-4-3-8-5/h2-4H,1H2,(H2,7,9)

InChI Key

NAPRUFWHHKKWSM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CN=C1N

Origin of Product

United States

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